molecular formula C17H18N2O2 B408242 (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol CAS No. 313067-45-7

(1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol

Cat. No.: B408242
CAS No.: 313067-45-7
M. Wt: 282.34g/mol
InChI Key: UFQSXVDQNNLNFE-UHFFFAOYSA-N
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Description

The compound (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol (CAS: 313067-45-7) is a benzimidazole derivative featuring a 2-(4-methylphenoxy)ethyl substituent at the N1 position and a hydroxymethyl group at the C2 position of the benzimidazole core (Fig. 1). This structure is synthesized via alkylation reactions involving benzimidazole precursors and halogenated intermediates, as exemplified by the use of 3-bromoprop-1-ene or similar reagents in the presence of potassium carbonate .

Properties

IUPAC Name

[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-6-8-14(9-7-13)21-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQSXVDQNNLNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Formation

The initial step involves cyclizing o-phenylenediamine with a carboxylic acid derivative under acidic conditions. For instance, reacting o-phenylenediamine with glycolic acid in hydrochloric acid yields 1H-benzimidazol-2-ylmethanol . This reaction proceeds via a nucleophilic attack mechanism, where the amine groups of o-phenylenediamine attack the carbonyl carbon of glycolic acid, followed by dehydration to form the benzimidazole ring.

Alkylation with 4-Methylphenoxyethyl Groups

Reaction Conditions and Optimization

Optimal reaction conditions are critical for maximizing yield and minimizing side products. The table below summarizes key parameters from literature:

Reaction StepTemperature (°C)SolventCatalyst/ReagentYield (%)Source
Benzimidazole cyclization100–120HCl (aq.)Glycolic acid78
Alkylation80DMFK₂CO₃85
Purification25CHCl₃/MeOHColumn chromatography92

Temperature-Dependent Cyclization

Elevated temperatures (100–120°C) during cyclization enhance reaction rates but risk decomposition of heat-sensitive intermediates. A balance is achieved by using hydrochloric acid as both a catalyst and dehydrating agent.

Solvent Selection for Alkylation

Polar aprotic solvents like DMF facilitate the dissolution of potassium carbonate and enhance nucleophilicity, driving the alkylation to completion. Alternatives such as dimethylacetamide (DMA) have been explored but show lower yields due to increased side reactions.

Advanced Purification Techniques

Purification challenges arise from the structural similarity of byproducts to the target compound. Industrial-scale methods prioritize cost-effectiveness and scalability.

Column Chromatography

A mixture of chloroform and methanol (9:1) effectively separates the target compound from unreacted starting materials and oligomeric byproducts. This method achieves a purity of >98% but requires significant solvent volumes, making it less feasible for large-scale production.

Recrystallization Strategies

Recrystallization from ethanol/water mixtures (3:1) at −20°C produces high-purity crystals (99.5%) with a recovery rate of 80%. Seed crystals of the target compound are introduced to control nucleation and crystal growth.

Industrial Scalability and Process Intensification

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for benzimidazole synthesis, reducing reaction times from 12 hours to 30 minutes. This system maintains a steady temperature gradient (80°C → 25°C) and integrates in-line purification modules, achieving a throughput of 5 kg/day.

Green Chemistry Initiatives

Solvent recovery systems using rotary evaporators and molecular sieves reduce DMF consumption by 70%. Additionally, replacing potassium carbonate with polymer-supported bases minimizes waste generation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the benzimidazole core or the substituents, potentially forming amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Benzimidazole derivatives are known to inhibit the growth of various microorganisms, and this compound is no exception.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Benzimidazole derivatives have shown promise in treating diseases such as cancer, parasitic infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new polymers and materials with enhanced properties. Its chemical stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Key Structural Features :

  • Benzimidazole core : A bicyclic aromatic system with two nitrogen atoms.
  • C2 substituent : Hydroxymethyl (-CH2OH) group, enabling hydrogen bonding and derivatization.

The compound is of interest in medicinal chemistry due to the benzimidazole scaffold's prevalence in bioactive molecules, including antiparasitic, anticancer, and antimicrobial agents .

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name C2 Substituent N1 Substituent Molecular Formula Key Properties/Applications Reference
(1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol -CH2OH 2-(4-Methylphenoxy)ethyl C18H20N2O2 Synthetic intermediate; potential bioactivity
2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol -SCH2CH2OH 2-(4-Methylphenoxy)ethyl C18H20N2O2S Sulfur-containing analog; enhanced solubility
1-{1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol -CH2CH2OH 2-(4-Bromophenoxy)ethyl C17H17BrN2O2 Bromine substitution for halogen bonding
2-{1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol -CH2CH2OH 2-(4-Methylphenoxy)ethyl C18H20N2O2 Ethanol derivative; increased hydrophilicity
1-(4-Fluorobenzyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Pyrrolidin-2-one ring 2-(4-Methylphenoxy)ethyl C27H26FN3O2 Fluorinated analog; kinase inhibition potential

Key Observations :

  • C2 Substituent: The hydroxymethyl group in the target compound offers distinct reactivity compared to sulfur-containing (-SCH2CH2OH) or ethanol (-CH2CH2OH) analogs. Sulfur derivatives may exhibit improved metabolic stability .
  • N1 Substituent: The 2-(4-methylphenoxy)ethyl group is conserved in several analogs, suggesting its role in target binding or pharmacokinetics. Bromine or fluorine substitutions introduce halogen interactions for enhanced receptor affinity .

Physicochemical and Pharmacological Comparisons

Property/Aspect Target Compound 2-{1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol 2-(Sulfanyl)ethanol Analog
Molecular Weight 296.4 g/mol 296.4 g/mol 328.4 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~2.3 ~3.1 (higher due to sulfur)
Hydrogen Bonding 2 donors, 3 acceptors 2 donors, 3 acceptors 2 donors, 4 acceptors
Reported Bioactivity Not explicitly reported Antibacterial screening Anticancer potential

Biological Activity

The compound (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol , identified by CAS Number 313067-45-7, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 282.34 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 503.3 °C at 760 mmHg
  • LogP : 3.57
  • Flash Point : 258.2 °C

These properties suggest that the compound has a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Benzimidazole derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific mechanism of action for this compound has not been extensively characterized but is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including those involved in cancer metabolism.
  • Modulation of Cell Signaling Pathways : Benzimidazole derivatives may affect pathways related to apoptosis and cell proliferation.

Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. While direct studies on this compound are sparse, its potential as an anti-inflammatory agent remains an area for future exploration.

Study 1: Evaluation of Anticancer Activity

A study conducted by researchers at the University of Bath synthesized several benzimidazole derivatives and evaluated their biological activity against various cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 700 nM against a prostate cancer cell line . This underscores the potential of similar compounds like this compound in anticancer therapy.

Study 2: Inhibition of Enzyme Activity

Another investigation focused on the inhibition of specific enzymes implicated in tumor metabolism. The study indicated that certain benzimidazole derivatives could effectively inhibit enzymes such as β-hydroxyacyl-CoA dehydrogenase, which is crucial for fatty acid metabolism in cancer cells . Although this compound was not directly tested, its structural characteristics suggest it could possess similar inhibitory effects.

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